Isostrychnopentamine
CAS No.: 67673-13-6
Cat. No.: VC1704001
Molecular Formula: C35H43N5O
Molecular Weight: 549.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67673-13-6 |
|---|---|
| Molecular Formula | C35H43N5O |
| Molecular Weight | 549.7 g/mol |
| IUPAC Name | (2S,3R,12bS)-3-ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol |
| Standard InChI | InChI=1S/C35H43N5O/c1-4-21-20-40-17-14-26-24-11-12-31(41)32(28-10-7-15-38(28)2)35(24)37-34(26)30(40)19-22(21)18-29-33-25(13-16-39(29)3)23-8-5-6-9-27(23)36-33/h4-6,8-9,11-12,21-22,28-30,36-37,41H,1,7,10,13-20H2,2-3H3/t21-,22-,28?,29-,30-/m0/s1 |
| Standard InChI Key | PHLJPJICTIGOKC-ZTJUTDRQSA-N |
| Isomeric SMILES | CN1CCC2=C([C@@H]1C[C@H]3C[C@H]4C5=C(CCN4C[C@@H]3C=C)C6=C(N5)C(=C(C=C6)O)C7CCCN7C)NC8=CC=CC=C28 |
| SMILES | CN1CCCC1C2=C(C=CC3=C2NC4=C3CCN5C4CC(C(C5)C=C)CC6C7=C(CCN6C)C8=CC=CC=C8N7)O |
| Canonical SMILES | CN1CCCC1C2=C(C=CC3=C2NC4=C3CCN5C4CC(C(C5)C=C)CC6C7=C(CCN6C)C8=CC=CC=C8N7)O |
Introduction
Chemical Properties and Structure
Isostrychnopentamine is characterized by a complex molecular structure with multiple ring systems. Its chemical and physical properties are summarized in Table 1.
Structural Characteristics
Isostrychnopentamine possesses an asymmetric structure with several stereogenic centers. The compound is also known as Isostrychnopentamine A in some scientific literature . The chemical formula is C35H43N5O with a molecular weight of 549.7 g/mol . The IUPAC name is (2S,3R,12bS)-3-ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol .
Physicochemical Properties
The compound's structure includes multiple nitrogen atoms and an alcohol functional group, contributing to its potential for hydrogen bonding and biological interactions. As an alkaloid, it possesses basic properties due to the nitrogen atoms in its structure, which can accept protons in physiological conditions.
Table 1: Physicochemical Properties of Isostrychnopentamine
Natural Sources
Botanical Origin
Isostrychnopentamine is primarily found in Strychnos usambarensis, a small tree or shrub native to East Africa . This plant belongs to the Loganiaceae family, which is known for producing numerous biologically active compounds.
Distribution Within the Plant
The compound is specifically concentrated in the leaves of Strychnos usambarensis, while different alkaloid profiles are found in other parts of the plant . Notably, the roots of S. usambarensis contain quaternary alkaloids that have traditionally been used to make curare-like arrow poisons by indigenous communities .
Related Compounds
Strychnos usambarensis produces various other alkaloids alongside isostrychnopentamine. These include tertiary alkaloids that exhibit cytotoxic activities against mammalian cells and protozoa . Recent molecular networking studies have identified related compounds such as 3′,4′-dihydrousambarensine, strychnine, icajine, strychnofoline, and sungucine within the Strychnos species .
Biological Activities
Anticancer Properties
Isostrychnopentamine has demonstrated significant anticancer activities across various cancer cell models. Research indicates that ISP exhibits similar growth inhibitory effects in both apoptosis-sensitive and apoptosis-resistant cancer cell lines .
Mechanisms of Action
Studies on human colon cancer cells (HCT-116) have revealed several mechanisms by which isostrychnopentamine induces cell death:
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Induction of apoptosis through:
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Cell cycle arrest in the G2-M phase, preventing cancer cells from completing mitosis
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Induction of p21 in a p53-independent manner, which is significant as p21 is a cell cycle inhibitor that can suppress tumor growth
Effects on Different Cancer Cell Lines
Isostrychnopentamine has been tested on multiple cancer cell lines with varying sensitivities to apoptosis:
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U373 glioblastoma (relatively resistant to apoptosis)
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A549 non-small cell lung cancer (relatively resistant to apoptosis)
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PC-3 prostate cancer (relatively sensitive to apoptosis)
Interestingly, the growth inhibitory activities of ISP were similar across these different cancer models despite their varying sensitivity to apoptosis-inducing agents .
Antiplasmodial Activities
Isostrychnopentamine has shown promising activity against malaria parasites, specifically Plasmodium falciparum.
Efficacy Against Plasmodium Strains
The compound exhibits potent activity against both chloroquine-resistant and chloroquine-sensitive strains of P. falciparum, with an in vitro IC50 value of approximately 0.1 mM . This activity against resistant strains is particularly valuable given the increasing problem of antimalarial drug resistance globally.
Stage-Specific Activity
Studies indicate that isostrychnopentamine affects all stages of the Plasmodium life cycle, with the ring stage showing the highest sensitivity to treatment . This broad-spectrum activity against different developmental stages is advantageous for potential antimalarial applications.
Selectivity Profile
An important finding is that isostrychnopentamine demonstrates selectivity for Plasmodium parasites compared to human cell lines, suggesting a potentially favorable therapeutic index for antimalarial applications .
Research Methodology and Techniques
Isolation and Identification
Isostrychnopentamine was initially isolated from the leaves of Strychnos usambarensis through various extraction and purification techniques. Modern analytical methods, including spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, have been employed to elucidate its structure .
Advanced Analytical Approaches
Recent research has utilized Feature-Based Molecular Networking (FBMN) workflows to study isostrychnopentamine alongside other alkaloids from Strychnos species . This approach has facilitated the mapping of chemical relationships between various compounds found in these plants and provided insights into their structural similarities and differences.
Biological Assays
Multiple bioassay systems have been developed to evaluate the biological activities of isostrychnopentamine:
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Cancer cell viability assays using various cell lines to assess antiproliferative effects
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Apoptosis detection assays including phosphatidylserine externalization, DNA fragmentation, and caspase activation
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Cell cycle analysis to determine effects on cell division
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Plasmodium growth inhibition assays against different strains and developmental stages of the parasite
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